
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a chloropyridine moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Formation of the Propanoic Acid Backbone: This can be achieved through various organic reactions such as aldol condensation or Michael addition.
Introduction of the Chloropyridine Moiety: This step might involve nucleophilic substitution or palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent purification processes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety.
Reduction: Reduction reactions can target the chloropyridine ring or the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloropyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or various organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid is used as a building block for synthesizing more complex molecules. Its Fmoc group is particularly useful in peptide synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its structural similarity to certain amino acids.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties, including its role as a precursor for drug development.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amino group that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a chloropyridine.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid: Similar structure but with a methylpyridine instead of a chloropyridine.
Uniqueness
The presence of the chloropyridine moiety in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C23H19ClN2O4 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(2S)-3-(4-chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C23H19ClN2O4/c24-14-9-10-25-15(11-14)12-21(22(27)28)26-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20-21H,12-13H2,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChI Key |
XPZUFCQFKKGOAX-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NC=CC(=C4)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CC(=C4)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12096755.png)
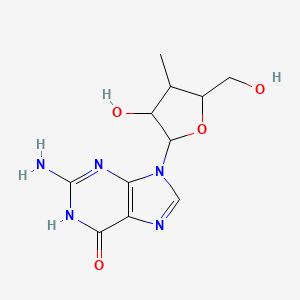

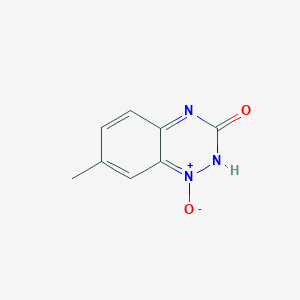
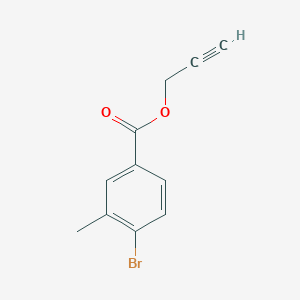

![Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12096778.png)
![Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B12096790.png)
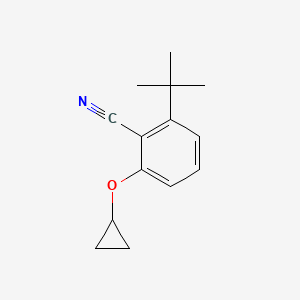
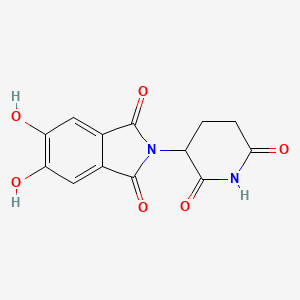
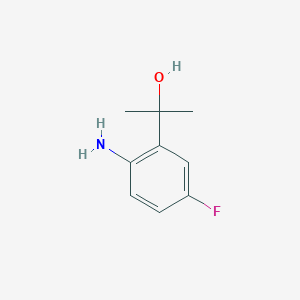

![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)

